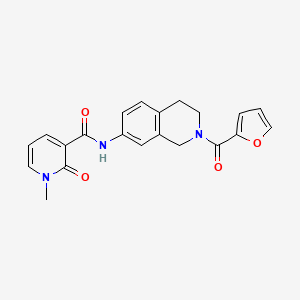
(1-(2-Methoxyethyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Methoxyethyl)cyclopropyl)methanol is a cyclopropyl alcohol compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of (1-(2-Methoxyethyl)cyclopropyl)methanol is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The compound has also been shown to have antitumor activity, but the mechanism of action for this effect is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-(2-Methoxyethyl)cyclopropyl)methanol are not fully understood. It has been shown to have antitumor activity in vitro and in vivo, but the specific mechanisms for this effect are not well understood. The compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (1-(2-Methoxyethyl)cyclopropyl)methanol for lab experiments include its ease of synthesis and its potential applications in medicinal chemistry and pharmacology. The compound has been shown to have antitumor activity and has been studied as a potential treatment for Alzheimer's disease. However, the limitations of this compound include its limited solubility in water and its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Orientations Futures
There are several future directions for research on (1-(2-Methoxyethyl)cyclopropyl)methanol. One potential direction is to study the compound's mechanism of action in more detail, particularly with regard to its antitumor activity. Another direction is to explore the compound's potential applications in other areas of medicine, such as neurology and psychiatry. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.
Méthodes De Synthèse
The synthesis of (1-(2-Methoxyethyl)cyclopropyl)methanol involves the reaction of cyclopropanecarboxylic acid with methoxyethanol in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ester, which is then reduced to the desired alcohol product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
(1-(2-Methoxyethyl)cyclopropyl)methanol has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor activity, and it has also been studied as a potential treatment for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propriétés
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVLFFIKXXHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2779542.png)

![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)
![3-[3-[(4-Methoxyphenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2779554.png)

![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)